molecular formula C28H24N10O2 B12366785 Her2-IN-17

Her2-IN-17

Cat. No.: B12366785
M. Wt: 532.6 g/mol
InChI Key: KUVIPLMYEIFASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Her2-IN-17 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a proto-oncogene that encodes a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. Overexpression or amplification of HER2 is associated with various cancers, particularly breast cancer, making it a critical target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-17 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for HER2. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the compound meets the required specifications. The production process also involves the use of advanced equipment and automation to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Her2-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products

Scientific Research Applications

Her2-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

Her2-IN-17 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Her2-IN-17

This compound is unique due to its high selectivity for HER2, minimizing off-target effects and reducing toxicity. Additionally, its ability to inhibit HER2 with high potency makes it a promising candidate for further development as a cancer therapeutic .

Properties

Molecular Formula

C28H24N10O2

Molecular Weight

532.6 g/mol

IUPAC Name

1-[3-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrazol-1-yl]azetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C28H24N10O2/c1-3-26(39)35-14-21(15-35)38-13-19(12-31-38)23-7-9-37-27(23)28(30-17-33-37)34-20-4-5-24(18(2)10-20)40-22-6-8-36-25(11-22)29-16-32-36/h3-13,16-17,21H,1,14-15H2,2H3,(H,30,33,34)

InChI Key

KUVIPLMYEIFASB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4=CN(N=C4)C5CN(C5)C(=O)C=C)OC6=CC7=NC=NN7C=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.